molecular formula C5H6Cl2O3 B602380 trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one CAS No. 116857-05-7

trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Cat. No.: B602380
CAS No.: 116857-05-7
M. Wt: 185.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is used as a versatile building block in organic synthesis. It is employed in the preparation of various prodrugs and complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. It plays a role in the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its ability to act as a reactive intermediate in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modification of existing ones . The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (commonly referred to as DDDO) is a synthetic organic compound characterized by its unique dioxolane structure. With the molecular formula C5H6Cl2O3C_5H_6Cl_2O_3 and a molecular weight of approximately 185.01 g/mol, it features two chlorine atoms and two methyl groups attached to a dioxolane ring. This compound has garnered attention for its potential biological activities and applications in pharmaceutical synthesis.

The biological activity of DDDO is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and modification of existing ones. This reactivity allows DDDO to serve as a building block in the synthesis of pharmaceuticals and other bioactive compounds.

Antimicrobial Properties

Recent studies have indicated that DDDO may possess antimicrobial properties against various pathogens. Its cyclic structure with readily available leaving groups (chlorine atoms) facilitates substitution reactions that can enhance its biological activity. This makes it a valuable candidate for further exploration in drug discovery .

Cytotoxicity and Cell Viability

Research has also explored the cytotoxic effects of DDDO on human cell lines. For instance, it has been observed that DDDO can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. However, the precise mechanisms underlying these effects require further investigation to validate its therapeutic potential .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with suitable oxidizing agents under specific conditions. This compound has been utilized as an intermediate in the preparation of various pharmaceuticals and specialty chemicals.

Comparative Analysis with Related Compounds

A comparative study of DDDO with similar compounds highlights its unique properties:

Compound NameStructure CharacteristicsUnique Features
Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-oneSimilar dioxolane structureExhibits distinct stereochemistry
2-Methyl-1,3-dioxolaneLacks chlorine substituentsSimpler structure with different reactivity
4,5-Dichloro-1,3-dioxolan-2-oneRelated compoundDifferent substituents affecting reactivity

The presence of both chlorine and methyl groups enhances the reactivity and versatility of DDDO compared to its analogs.

Case Study: Anticancer Activity

In a notable case study focusing on the anticancer properties of DDDO, researchers investigated its effects on various cancer cell lines. The findings suggested that DDDO exhibited significant cytotoxicity against specific tumor types, prompting further research into its potential as an anticancer agent. The study emphasized the need for detailed mechanistic studies to elucidate how DDDO interacts with cellular pathways involved in cancer progression .

Properties

CAS No.

116857-05-7

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.01

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.